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Cat. No.: B15568242 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure of the HIV gp120 (318-327)
peptide, a critical region within the V3 loop of the viral envelope protein. The V3 loop is a key

determinant of viral tropism and a major target for neutralizing antibodies, making the structural

understanding of its constituent peptides essential for the development of effective HIV-1

vaccines and therapeutics. This document summarizes key quantitative structural data, details

common experimental protocols for peptide analysis, and presents visual workflows and

relationships to aid in comprehension.

Introduction to the HIV gp120 (318-327) Peptide
The HIV-1 envelope glycoprotein gp120 is essential for viral entry into host cells. Its third

variable loop (V3), approximately 35 amino acids long, plays a crucial role in determining which

co-receptor (CCR5 or CXCR4) the virus uses, a property known as viral tropism. The 318-327

region, with the representative sequence Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile

(RGPGRAFVTI) from the HIV-1 IIIB strain, is a conserved segment within the V3 loop. This

decapeptide is recognized as a principal neutralizing determinant and can induce HIV-1

specific cytotoxic T lymphocyte activity, highlighting its immunological significance.[1][2]

Understanding the conformational landscape of this peptide is paramount for designing

immunogens that can elicit broadly neutralizing antibodies.
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The solution conformation of the gp120 (318-327) peptide has been investigated using Nuclear

Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations. These

studies reveal that in aqueous solution, the peptide predominantly exists in a random coil

conformation, lacking a stable secondary structure. However, transient structural features,

particularly turns centered around the conserved GPGR motif, have been observed.

NMR Spectroscopy Data
NMR studies provide detailed information about the local chemical environment and

conformation of the peptide backbone and side chains. The following tables summarize key

NMR parameters for the gp120 (318-327) peptide in aqueous solution.

Table 1: ¹H Chemical Shifts (ppm), Temperature Coefficients of Amide Protons (ppb/K), and

³JNHα Coupling Constants (Hz) for HIV gp120 (318-327) Peptide in Water.

Residue NH αH
Temp. Coeff. (-
ppb/K)

³JNHα (Hz)

Gly319 8.52 3.98, 3.87 7.6 6.0, 5.8

Pro320 - 4.41 - -

Gly321 8.35 3.95, 3.85 7.2 6.1, 5.9

Arg322 8.28 4.31 6.9 7.5

Ala323 8.19 4.35 6.5 7.2

Phe324 8.11 4.65 6.8 7.8

Val325 8.05 4.15 6.7 8.1

Thr326 7.98 4.25 6.6 8.0

Ile327 7.91 4.18 6.4 8.2

Data adapted from Srivastava S, Kanyalkar M. To Probe the Conformational Adaptability of

Conserved G-P-G-R Segment in the V3 Loop of HIV-1. J Comput Sci Syst Biol. 2012;5(6):134-

141.
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Molecular Dynamics Simulation Data
MD simulations provide insights into the dynamic behavior and conformational preferences of

the peptide over time. The following table presents the average backbone dihedral angles (φ

and ψ) obtained from unrestrained MD simulations in water.

Table 2: Average Backbone Dihedral Angles (φ, ψ) from Unrestrained Molecular Dynamics

Simulation of HIV gp120 (318-327) Peptide in Water.

Residue φ (°) ψ (°)

Gly319 -155.8 160.2

Pro320 -65.1 155.7

Gly321 158.3 -162.5

Arg322 -75.9 145.8

Ala323 -78.2 140.1

Phe324 -85.4 135.6

Val325 -90.1 125.3

Thr326 -95.7 120.9

Ile327 -100.2 115.4

Data adapted from Srivastava S, Kanyalkar M. To Probe the Conformational Adaptability of

Conserved G-P-G-R Segment in the V3 Loop of HIV-1. J Comput Sci Syst Biol. 2012;5(6):134-

141.

The dihedral angles are consistent with a predominantly random coil structure, with large

deviations from ideal helical or sheet conformations.

Experimental Protocols
The structural analysis of peptides like gp120 (318-327) relies on a combination of

experimental techniques. Below are detailed methodologies for key experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of

peptides in solution.

Protocol for NMR Analysis of a Decapeptide:

Sample Preparation:

Synthesize the peptide (RGPGRAFVTI) using solid-phase peptide synthesis and purify by

reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

Dissolve the lyophilized peptide in 90% H₂O/10% D₂O to a final concentration of 1-5 mM.

Adjust the pH of the sample to a range of 4.0-5.0 to minimize the exchange rate of amide

protons.

Add a known concentration of a reference compound, such as 2,2-dimethyl-2-silapentane-

5-sulfonate (DSS), for chemical shift referencing.

NMR Data Acquisition:

Acquire a series of one-dimensional (1D) ¹H and two-dimensional (2D) NMR spectra on a

high-field NMR spectrometer (e.g., 600 MHz or higher).

1D ¹H Spectrum: Provides an overview of the proton signals.

2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of

individual amino acid residues.

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): Provides information about through-space proximities

between protons, which is crucial for determining the 3D structure. NOESY is suitable for

molecules with a correlation time that gives a positive NOE, while ROESY is used for

molecules with correlation times where the NOE is close to zero.

2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-

labeled, this experiment correlates the amide proton with its directly bonded nitrogen,
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aiding in resonance assignment.

Acquire spectra at a constant temperature, typically 298 K.

Data Processing and Analysis:

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

Resonance Assignment: Use the TOCSY and NOESY/ROESY spectra to assign the ¹H

chemical shifts to specific protons in the peptide sequence.

Structural Restraints: Extract distance restraints from the NOESY/ROESY peak volumes

and dihedral angle restraints from ³JNHα coupling constants.

Structure Calculation: Use the experimental restraints in a structure calculation program

(e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the

NMR data.

Structure Validation: Assess the quality of the calculated structures using programs like

PROCHECK-NMR to analyze stereochemical parameters.

Molecular Dynamics (MD) Simulation
MD simulations provide a computational approach to study the conformational dynamics of a

peptide in a simulated environment.

Protocol for MD Simulation of RGPGRAFVTI Peptide in Water:

System Setup:

Initial Structure: Start with an extended conformation of the RGPGRAFVTI peptide, which

can be built using software like PyMOL or Avogadro.

Force Field Selection: Choose an appropriate force field for biomolecular simulations,

such as AMBER, CHARMM, or GROMOS.

Solvation: Place the peptide in the center of a periodic box (e.g., cubic or dodecahedron)

and solvate it with a pre-equilibrated water model (e.g., TIP3P, SPC/E).
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Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.

Energy Minimization:

Perform energy minimization of the entire system to remove any steric clashes or

unfavorable geometries introduced during the setup. This is typically done using the

steepest descent algorithm followed by the conjugate gradient algorithm.

Equilibration:

NVT Equilibration (Constant Number of particles, Volume, and Temperature): Gradually

heat the system to the desired temperature (e.g., 300 K) while keeping the volume

constant. Apply position restraints to the peptide backbone to allow the solvent to

equilibrate around it.

NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate

the system at the desired temperature and pressure (e.g., 1 atm) to achieve the correct

density. The position restraints on the peptide can be gradually released during this phase.

Production MD:

Run the simulation for a desired length of time (e.g., hundreds of nanoseconds to

microseconds) without any restraints. Save the coordinates of the system at regular

intervals (e.g., every 10 ps) for analysis.

Trajectory Analysis:

Analyze the trajectory to study various structural properties, including:

Root Mean Square Deviation (RMSD) to assess structural stability.

Root Mean Square Fluctuation (RMSF) to identify flexible regions.

Dihedral angle analysis to characterize backbone conformations.

Hydrogen bond analysis.

Clustering analysis to identify representative conformations.
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X-ray Crystallography
While obtaining a crystal structure for a short, flexible peptide like gp120 (318-327) alone is

challenging, it can be co-crystallized with a binding partner, such as a monoclonal antibody, to

stabilize a specific conformation.

General Protocol for Peptide-Antibody Co-crystallization and X-ray Diffraction:

Sample Preparation:

Express and purify the Fab fragment of a monoclonal antibody that binds to the gp120

(318-327) peptide.

Synthesize and purify the peptide.

Mix the Fab and peptide in a slight molar excess of the peptide to ensure saturation of the

binding sites.

Crystallization:

Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives)

using high-throughput screening methods (e.g., sitting-drop or hanging-drop vapor

diffusion).

Optimize the initial "hit" conditions to obtain diffraction-quality crystals.

Data Collection:

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g.,

glycerol, ethylene glycol) and then flash-cool them in liquid nitrogen.

Collect X-ray diffraction data at a synchrotron source.

Structure Determination and Refinement:

Process the diffraction data to obtain reflection intensities.
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Solve the phase problem using molecular replacement, using the known structure of a

similar Fab fragment as a search model.

Build the peptide model into the resulting electron density map.

Refine the model against the diffraction data to improve its agreement with the

experimental observations and to ensure good stereochemistry.

Mandatory Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate key workflows

and conceptual relationships in the structural analysis of the HIV gp120 (318-327) peptide.
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NMR Experimental Workflow for Peptide Structure Determination.
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Workflow for Molecular Dynamics Simulation of a Peptide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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